molecular formula C15H11ClF2N4S B12136128 5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12136128
M. Wt: 352.8 g/mol
InChI Key: INFBJSUVRADENO-UHFFFAOYSA-N
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Description

5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-chlorophenylhydrazine to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired triazole compound . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in vital biological processes, such as DNA synthesis or cell division. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of fluorine and chlorine substituents, which enhance its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .

Properties

Molecular Formula

C15H11ClF2N4S

Molecular Weight

352.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11ClF2N4S/c16-11-5-2-1-4-9(11)14-20-21-15(22(14)19)23-8-10-12(17)6-3-7-13(10)18/h1-7H,8,19H2

InChI Key

INFBJSUVRADENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)Cl

Origin of Product

United States

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